molecular formula C10H13N5O4 B12383042 2'-Deoxyguanosine-13C10

2'-Deoxyguanosine-13C10

Cat. No.: B12383042
M. Wt: 277.17 g/mol
InChI Key: YKBGVTZYEHREMT-ZDWAVMRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyguanosine-13C10 is a stable isotope-labeled compound, specifically a labeled form of 2’-deoxyguanosine. This compound is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 isotopes. The molecular formula for 2’-Deoxyguanosine-13C10 is 13C10H13N5O4, and it has a molecular weight of 282.13 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C10 typically involves the incorporation of carbon-13 isotopes into the guanosine molecule. One common method is the enzymatic synthesis using thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction. This method employs thymidine and guanine as substrates, resulting in the efficient production of 2’-deoxyguanosine .

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C10 often involves large-scale enzymatic synthesis due to its efficiency and sustainability. The process uses engineered enzymes to enhance the yield and purity of the product. This method is preferred over chemical synthesis as it produces fewer side products and is more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine-13C10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxyguanosine-13C10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in DNA labeling and tracking studies to understand DNA replication and repair mechanisms.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

    Industry: Applied in the synthesis of pharmaceuticals and as a standard in mass spectrometry

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-13C10 involves its incorporation into DNA, where it can be used to study various biological processes. The carbon-13 isotopes allow for precise tracking and analysis using NMR spectroscopy. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair, providing insights into their functions and interactions .

Comparison with Similar Compounds

  • 2’-Deoxyadenosine-13C10
  • 2’-Deoxycytidine-13C10
  • 2’-Deoxythymidine-13C10

Comparison: 2’-Deoxyguanosine-13C10 is unique due to its specific labeling with carbon-13 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled nucleosides, it offers unique insights into guanine-specific interactions and processes within DNA .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

277.17 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

YKBGVTZYEHREMT-ZDWAVMRASA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H](O[13C@@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.